molecular formula C4H12N2O5 B1259830 Diethanolammonium nitrate

Diethanolammonium nitrate

Cat. No.: B1259830
M. Wt: 168.15 g/mol
InChI Key: NRUQNUIWEUZVLI-UHFFFAOYSA-O
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Description

Diethanolammonium nitrate (DEAN), with the chemical formula HNO₃·NH(C₂H₄OH)₂, is synthesized by reacting equimolar amounts of nitric acid and diethanolamine . Key physicochemical properties include:

  • Appearance: Slightly brown, concentrated aqueous solution.
  • Solubility: Highly water-soluble, forming homogeneous solutions.
  • Thermal Properties: Boiling point = 114°C; crystallization temperature = 4.0°C.
  • pH: 4.75 in aqueous solutions .

DEAN is primarily studied in agrochemical systems, such as liquid fertilizers containing magnesium sulfate. It exhibits a mutual salting-out effect with MgSO₄, where increasing DEAN concentration expands MgSO₄’s crystallization field due to its lower solubility .

Properties

Molecular Formula

C4H12N2O5

Molecular Weight

168.15 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;nitrate

InChI

InChI=1S/C4H11NO2.NO3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;/q;-1/p+1

InChI Key

NRUQNUIWEUZVLI-UHFFFAOYSA-O

Canonical SMILES

C(CO)[NH2+]CCO.[N+](=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethylammonium Nitrate (EAN)

  • Formula : C₂H₉N₂O₃; Molecular Weight : 109.10 g/mol .
  • Applications : Protic ionic liquid (PIL) used in lyotropic liquid crystal studies and protein stabilization .
  • Key Differences: Structural Simplicity: EAN has a single ethyl group, whereas DEAN contains two ethanol groups, enhancing hydrogen-bonding capacity. Phase Behavior: EAN supports fewer lyotropic liquid crystal phases compared to DEAN analogs like ethanolammonium nitrate (EtAN) or diethanolammonium formate (DEtAF). This is attributed to EAN’s lower Gordon parameter (cohesive energy density) . Thermal Stability: DEAN’s higher boiling point (114°C vs. ~100°C for EAN) suggests stronger intermolecular forces .

Methylammonium Nitrate (MAN)

  • Formula : CH₆N₂O₃; Molecular Weight : 94.07 g/mol .
  • Safety Profile : Classified as an eye/skin irritant (ECHA STOT 3, Ox. Solid 2) .
  • Key Differences: Complexity: MAN’s methyl group limits its hydrogen-bonding network compared to DEAN’s diethanolamine structure.

Triethanolammonium Nitrate (TEAN)

  • Applications : Standard fuel in liquid gun propellants (e.g., "CUN1" and "CUN2" formulations) .
  • Functionality: DEAN’s agrochemical focus contrasts with TEAN’s role in energetics.

Ammonium Nitrate (AN)

  • Formula: NH₄NO₃; Molecular Weight: 80.04 g/mol .
  • Applications : Fertilizers and explosives.
  • Key Differences: Acidity: DEAN’s pH (4.75) is inherently acidic, while AN solutions are neutral but decompose into acidic byproducts (e.g., HNO₃) . Stability: AN decomposes explosively under heat, whereas DEAN’s decomposition behavior in fertilizers is non-explosive .

Physicochemical and Functional Comparison

Table 1: Comparative Properties of Ammonium Nitrate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Crystallization Temp (°C) Key Applications
Diethanolammonium nitrate HNO₃·NH(C₂H₄OH)₂ 168.14 114 4.0 Liquid fertilizers
Ethylammonium nitrate C₂H₉N₂O₃ 109.10 ~100* - Ionic liquids, solvents
Methylammonium nitrate CH₆N₂O₃ 94.07 N/A N/A Propellants (indirect)
Ammonium nitrate NH₄NO₃ 80.04 210 (decomposes) 169.6 Fertilizers, explosives

*Estimated based on phase behavior studies .

Industrial and Environmental Considerations

  • DEAN in Fertilizers : DEAN’s mutual salting-out effect with MgSO₄ optimizes nutrient delivery by controlling crystallization dynamics .
  • Safety Profiles : DEAN’s handling involves dissolution in MgSO₄ solutions, reducing volatility risks compared to AN’s explosive hazards .
  • Environmental Impact : Unlike AN, DEAN’s eutectic systems minimize waste by avoiding solid byproduct formation .

Q & A

Basic Research Questions

Q. How can diethanolammonium nitrate be synthesized in a laboratory setting, and what purity assessment methods are recommended?

  • Methodology : Use phase equilibrium studies to determine optimal synthesis conditions. For example, the MgSO₄–HNO₃∙NH(C₂H₄OH)₂–H₂O system can be analyzed via the visual-polythermal method to isolate this compound from eutectic mixtures. Purity is assessed using crystallization field analysis and rheological property measurements (e.g., viscosity, conductivity) .
  • Data Interpretation : Phase diagrams (liquidus curves) and eutectic points should guide crystallization parameters. Validate purity via X-ray diffraction (XRD) to confirm absence of solid solutions or impurities .

Q. What are the recommended analytical techniques for quantifying this compound in complex mixtures?

  • Methodology : Ion chromatography (IC) or Fourier-transform infrared spectroscopy (FTIR) are suitable for nitrate quantification. For acidic/basic characterization, combine pH testing with microchemical spot tests (e.g., Diphenylamine reagent for nitrate detection) .
  • Data Contradictions : Address interference from sulfates or ammonium ions by pre-treating samples with selective precipitation or ion-exchange resins .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

  • Methodology : Use nitrile gloves compliant with EN 374 standards to prevent skin contact. Inspect gloves before use and dispose of contaminated gloves per hazardous waste guidelines. Pair with lab coats and eye protection. Reference ethylammonium nitrate safety sheets for analogous handling protocols .

Advanced Research Questions

Q. How does the solubility of this compound vary with temperature and concentration in ternary systems?

  • Experimental Design : Construct solubility isotherms (e.g., -30°C to 25°C) using the visual-polythermal method. Measure ice and hexahydrate crystallization fields in systems like MgSO₄–HNO₃∙NH(C₂H₄OH)₂–H₂O. Use differential scanning calorimetry (DSC) to validate phase transitions .
  • Data Interpretation : Non-linear solubility trends may arise due to eutonic interactions. Compare experimental data with thermodynamic models (e.g., Pitzer equations) to resolve discrepancies .

Q. What thermodynamic properties of this compound are critical for predicting its behavior in aqueous solutions?

  • Methodology : Determine dissociation constants (pKa) via potentiometric titration at 0–50°C. Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) using the van’t Hoff equation. Reference studies on diethanolammonium ion thermodynamics for baseline data .
  • Data Contradictions : Address deviations in pKa values caused by ionic strength effects using Debye-Hückel theory corrections .

Q. How can statistical methods like z-score analysis be applied to interpret variability in nitrate-related experimental data?

  • Methodology : Calculate z-scores to identify outliers in replicate measurements (e.g., nitrate concentration assays). For non-normal distributions (positively skewed data), apply log transformations before analysis. Compare observed probabilities (e.g., 68%, 95%) against theoretical normal distributions .
  • Data Interpretation : Use Q-Q plots to assess normality. Outliers with z-scores >3 suggest measurement errors or contamination .

Q. What role does this compound play in aerosol chemistry, and how can its environmental impact be modeled?

  • Experimental Design : Simulate aerosol formation using chemistry-transport models (CTMs) that incorporate precursor reactions (e.g., nitric acid + diethanolamine). Validate with field data on ammonium nitrate concentrations in PM₁₀/PM₂.₅ .
  • Data Contradictions : Seasonal variations (e.g., higher winter nitrate due to heterogeneous reactions) require region-specific ammonia emission inputs in models .

Data Presentation Guidelines

  • Tables : Include phase diagrams with temperature-concentration coordinates (e.g., eutectic points ).
  • Figures : Use solubility isotherms or aerosol concentration heatmaps to visualize spatial-temporal trends .
  • Statistical Tools : Report confidence intervals for thermodynamic properties and z-scores for outlier analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethanolammonium nitrate
Reactant of Route 2
Diethanolammonium nitrate

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